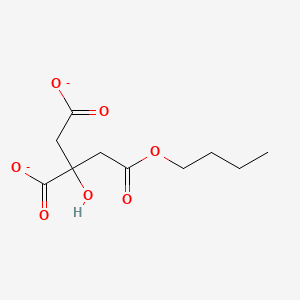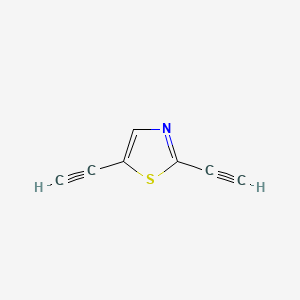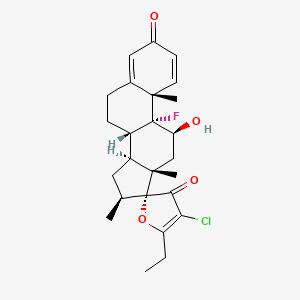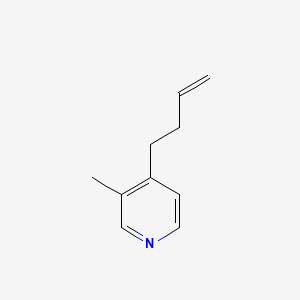
MC-Val-Cit-PAB
Overview
Description
MC-Val-Cit-PAB is a synthetic peptide derived from the venom of the African saw-scaled viper (Echis ocellatus). It is a potent inhibitor of the enzyme phospholipase A2 (PLA2), which is involved in the release of arachidonic acid, a precursor of a variety of biologically active molecules, including prostaglandins and leukotrienes. MC-Val-Cit-PAB has been studied extensively for its potential therapeutic applications and has been shown to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-allergic properties.
Scientific Research Applications
- Role of MC-Val-Cit-PAB : MC-Val-Cit-PAB serves as a linker between the antibody and the cytotoxic payload. Its maleimide functionality allows bioconjugation to thiols in monoclonal antibodies, while the benzyl alcohol facilitates the construction of carbamate linkages with amine-containing payloads .
Antibody-Drug Conjugates (ADCs)
Cathepsin-Cleavable Linkage
Future Directions
: Ye, Z., Zhang, Y., Liu, Y., Liu, Y., Tu, J., & Shen, Y. (2021). EGFR Targeted Cetuximab-Valine-Citrulline (vc)-Doxorubicin Immunoconjugates-Loaded Bovine Serum Albumin (BSA) Nanoparticles for Colorectal Tumor Therapy. International Journal of Nanomedicine, 16, 2443–2459. DOI : Cathepsin B Cleavable Linkers/Peptide Linkers. Link : Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs. Link : ADC连接子及研究进展详述. [Link](https://zh
Mechanism of Action
Target of Action
MC-Val-Cit-PAB is a bifunctional cathepsin cleavable linker used in the construction of antibody-drug conjugates (ADCs) . The primary targets of this compound are the cathepsin enzymes present in the lysosomes of cells . These enzymes play a crucial role in protein degradation and turnover, and their activity is particularly high in tumor cells .
Mode of Action
The compound interacts with its targets through a process known as bioconjugation . The maleimide functionality of MC-Val-Cit-PAB can be used for bioconjugation to thiols in monoclonal antibodies . The benzyl alcohol part of the compound can be used for the construction of carbamate linkages with amine-containing payloads . This interaction results in the formation of an ADC, which can specifically target and kill tumor cells .
Biochemical Pathways
The biochemical pathway affected by MC-Val-Cit-PAB involves the internalization of the ADC into the target cell, followed by the release of the cytotoxic payload within the cell . Once the ADC is internalized, the cathepsin enzymes in the lysosomes cleave the Val-Cit dipeptide motif, releasing the cytotoxic drug . This drug then interacts with its target, often a critical protein or pathway within the cell, leading to cell death .
Pharmacokinetics
The pharmacokinetics of MC-Val-Cit-PAB is largely determined by its ADME (Absorption, Distribution, Metabolism, and Excretion) properties . The compound is designed to be stable in the bloodstream, resistant to premature cleavage, and selectively activated within the target cell . This results in a high bioavailability of the cytotoxic drug at the target site, maximizing its therapeutic effect while minimizing off-target toxicity .
Result of Action
The result of the action of MC-Val-Cit-PAB is the selective killing of tumor cells . By delivering a cytotoxic drug directly to the target cells, the compound can effectively induce cell death . For example, one study showed that an ADC using MC-Val-Cit-PAB demonstrated cytotoxicity with IC50s of 3.3 and 0.95 nM against BJAB and WSU cell lines, respectively .
Action Environment
The action of MC-Val-Cit-PAB is influenced by various environmental factors. The presence of cathepsin enzymes in the target cells is crucial for the activation of the compound . Furthermore, the stability and efficacy of the compound can be affected by factors such as pH and the presence of reducing agents . The compound is designed to be stable under physiological conditions, ensuring its effective action in the complex environment of the human body .
properties
IUPAC Name |
N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N6O7/c1-18(2)25(33-22(36)8-4-3-5-16-34-23(37)13-14-24(34)38)27(40)32-21(7-6-15-30-28(29)41)26(39)31-20-11-9-19(17-35)10-12-20/h9-14,18,21,25,35H,3-8,15-17H2,1-2H3,(H,31,39)(H,32,40)(H,33,36)(H3,29,30,41)/t21-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKBTTRWLGVRER-OFVILXPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201103437 | |
| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201103437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MC-Val-Cit-PAB | |
CAS RN |
159857-80-4 | |
| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159857-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201103437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the role of MC-Val-Cit-PAB in antibody-drug conjugates?
A: MC-Val-Cit-PAB serves as a critical linker in ADCs, acting as a bridge between a monoclonal antibody and a cytotoxic payload [, ]. This linker is designed to be stable in circulation but cleavable within the target cancer cells, allowing for the controlled release of the cytotoxic drug specifically at the tumor site [].
Q2: How does the structure of MC-Val-Cit-PAB contribute to its function in ADCs?
A: MC-Val-Cit-PAB incorporates a valine-citrulline dipeptide sequence. This sequence is recognized and cleaved by specific proteases found within the lysosomes of tumor cells [, ]. This cleavage mechanism ensures that the cytotoxic drug is released only after the ADC has been internalized by the target cancer cell, minimizing off-target effects [, ].
Q3: Can you provide an example of an ADC utilizing MC-Val-Cit-PAB and its application in cancer therapy?
A: One study utilized MC-Val-Cit-PAB to create an ADC by conjugating the cytotoxic drug Doxorubicin (DOX) to Cetuximab, an antibody targeting the epidermal growth factor receptor (EGFR) []. This cetuximab-vc-DOX ADC demonstrated promising results in targeting and inhibiting the growth of colorectal cancer cells overexpressing EGFR both in vitro and in vivo []. The researchers highlighted the enhanced tumor targeting ability and reduced systemic toxicity of this ADC, suggesting its potential as a targeted therapy for colorectal cancer [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4,5-Dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B569848.png)






![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride](/img/structure/B569864.png)